(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of a furan-2-ylmethyl ketone with a thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 3-(3-phenoxypropoxy)benzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography. The choice of catalysts and solvents would be critical to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypropoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiazolidinone derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In the medical field, this compound is being investigated for its anticancer properties. Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable starting material for the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt cell membrane integrity, leading to cell lysis. In anticancer research, the compound appears to induce apoptosis through the activation of caspase pathways and the inhibition of key signaling proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylamine derivatives: Used in the synthesis of various pharmaceuticals.
Dichloroanilines: Employed in the production of dyes and herbicides.
Uniqueness
What sets (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer a wide range of biological activities. Its ability to undergo diverse chemical reactions also makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S2/c26-23-22(31-24(30)25(23)17-21-11-5-12-29-21)16-18-7-4-10-20(15-18)28-14-6-13-27-19-8-2-1-3-9-19/h1-5,7-12,15-16H,6,13-14,17H2/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAAURPPLGLOQ-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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